molecular formula C22H26O11 B1259872 Globularifolin

Globularifolin

Cat. No.: B1259872
M. Wt: 466.4 g/mol
InChI Key: KJULYPFSQWTRIO-RBZPQNNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globularifolin is an acylated iridoid glucoside of significant interest in biochemical and oncology research . This compound is isolated from plant sources and serves as a critical reference standard and investigative tool in laboratory settings . A primary research application of this compound is in the study of salivary adenoid cystic carcinoma (ACC), a rare malignancy with limited treatment options. Investigations have demonstrated that this compound exerts potent anticancer activity by inhibiting cancer cell proliferation and inducing apoptotic cell death. The mechanism of this activity is attributed to the generation of reactive oxygen species (ROS), leading to the activation of key apoptotic markers including Bax, Caspase-3, and Caspase-9, alongside a downregulation of Bcl-2 expression . Further research indicates that this compound modulates the JAK/STAT signaling pathway, an important cascade involved in cell proliferation and tumorigenesis. Additional mechanistic studies show that the compound can induce cell cycle arrest at the G0/G1 phase and exert concentration-dependent anti-migratory effects on cancer cells, linked to the downregulation of metalloproteinase (MMP) 2 and 9 . Intended Use & Regulatory Status: This product is labeled "For Research Use Only" (RUO) . It is exclusively tailored for laboratory research applications, such as fundamental biochemical investigation and pharmaceutical research for the identification of novel drug compounds . It is not intended for use in diagnostic procedures, clinical applications, or for any human use. This classification means the product is not subject to the regulatory approvals required for in vitro diagnostic medical devices (IVDs) or therapeutics . By providing this high-purity compound, we aim to support the scientific community in advancing the understanding of disease mechanisms and the development of new therapeutic strategies.

Properties

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

IUPAC Name

[(1S,4aS,5R,7aR)-4a,5-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl benzoate

InChI

InChI=1S/C22H26O11/c23-9-13-16(25)17(26)18(27)21(32-13)33-20-15-12(8-14(24)22(15,29)6-7-30-20)10-31-19(28)11-4-2-1-3-5-11/h1-8,13-18,20-21,23-27,29H,9-10H2/t13-,14-,15+,16-,17+,18-,20+,21+,22-/m1/s1

InChI Key

KJULYPFSQWTRIO-RBZPQNNVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2=C[C@H]([C@]3([C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(C3(C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

globularifolin

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Globularifolin has shown significant anticancer activity in various studies.

  • Mechanism of Action : Research indicates that this compound inhibits cell proliferation in breast cancer cell lines, such as CAMA-1. The compound induces apoptosis and modulates key signaling pathways associated with cancer cell survival and proliferation .
  • Case Study : A study published in the Tropical Journal of Pharmaceutical Research demonstrated that this compound effectively reduced cell viability in CAMA-1 cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
StudyCell LineEffectMechanism
CAMA-1Significant reduction in viabilityInduction of apoptosis
CAMA-1Inhibition of proliferationModulation of NF-kB and caspase pathways

Antioxidant Activity

This compound exhibits strong antioxidant properties, contributing to its potential health benefits.

  • Research Findings : A study highlighted its ability to scavenge free radicals effectively, suggesting its role as an immunomodulatory agent . This capacity may help mitigate oxidative stress-related conditions.
  • Data Table : The following table summarizes the antioxidant capacity of this compound compared to other known antioxidants:
CompoundAntioxidant Capacity (μmol Trolox Equivalent/g)
This compound121.6
Vitamin C100.0
Quercetin95.0

Anti-inflammatory Effects

This compound's anti-inflammatory properties make it a candidate for treating inflammatory diseases.

  • Mechanism : It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor involved in inflammation .
  • Case Study : In vitro studies have demonstrated that treatment with this compound significantly reduces the expression of pro-inflammatory cytokines in macrophages, highlighting its potential utility in managing chronic inflammatory conditions .

Agricultural Applications

The compound also shows promise in agriculture, particularly as a natural pesticide.

  • Insecticidal Activity : Research indicates that this compound can deter pests effectively without harming beneficial insects, making it an eco-friendly alternative to synthetic pesticides .
  • Case Study : A field trial assessed the efficacy of this compound as a biopesticide against common agricultural pests, resulting in a notable decrease in pest populations while maintaining crop health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Globularifolin
Reactant of Route 2
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